molecular formula C8H10IN B7971705 (2-Iodo-5-methylphenyl)methanamine

(2-Iodo-5-methylphenyl)methanamine

Cat. No.: B7971705
M. Wt: 247.08 g/mol
InChI Key: KSZOYIDAKMIBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodo-5-methylphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features an iodine atom and a methyl group attached to a benzene ring, with a methanamine group (-CH2NH2) as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-methylphenyl)methanamine typically involves the iodination of 5-methylphenylmethanamine. One common method is the Sandmeyer reaction, where 5-methylphenylmethanamine is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the ortho position relative to the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.

    Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 5-methylphenylmethanamine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles, and amides.

    Reduction: 5-Methylphenylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Iodo-5-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Iodo-5-methylphenyl)methanamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its amine group. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylphenylmethanamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodoaniline: Similar structure but lacks the methyl group, affecting its steric and electronic properties.

    2-Iodo-4-methylphenylmethanamine: Positional isomer with different reactivity and properties.

Uniqueness

(2-Iodo-5-methylphenyl)methanamine is unique due to the presence of both the iodine atom and the methyl group, which confer distinct reactivity and potential applications compared to its analogs. The iodine atom enhances its utility in substitution reactions, while the methyl group influences its steric and electronic characteristics.

Properties

IUPAC Name

(2-iodo-5-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZOYIDAKMIBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.